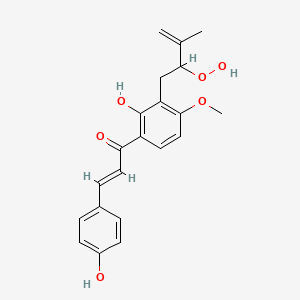
Xanthoangelol E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthoangelol E is a naturally occurring chalcone, a type of flavonoid, found in the plant Angelica keiskei. It is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and antiviral properties . The compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Xanthoangelol E can be synthesized through various chemical reactions involving the condensation of appropriate aromatic aldehydes and ketones. The synthesis typically involves the use of catalysts and specific reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as chromatography for purification and spectroscopic methods for characterization .
Análisis De Reacciones Químicas
Types of Reactions: Xanthoangelol E undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Aplicaciones Científicas De Investigación
Xanthoangelol E has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.
Biology: It is studied for its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, infections, and cancer.
Industry: It is used in the development of new antimicrobial agents and other pharmaceutical products .
Mecanismo De Acción
The mechanism of action of xanthoangelol E involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase. This inhibition is mediated through the suppression of nuclear factor-kappa B and caspase-1 activation . Additionally, this compound disrupts bacterial cell membranes, leading to increased intracellular reactive oxygen species and cell death .
Comparación Con Compuestos Similares
Xanthoangelol E is part of the chalcone family, which includes several similar compounds such as:
Xanthoangelol: Another chalcone with similar biological activities.
4-Hydroxyderricin: Known for its anti-inflammatory and antimicrobial properties.
Homoflemingin: Exhibits antiviral and anticancer activities
Compared to these compounds, this compound is unique due to its potent inhibitory activity against specific enzymes and its ability to disrupt bacterial cell membranes .
Propiedades
Número CAS |
132998-84-6 |
|---|---|
Fórmula molecular |
C21H22O6 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(E)-1-[3-(2-hydroperoxy-3-methylbut-3-enyl)-2-hydroxy-4-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H22O6/c1-13(2)20(27-25)12-17-19(26-3)11-9-16(21(17)24)18(23)10-6-14-4-7-15(22)8-5-14/h4-11,20,22,24-25H,1,12H2,2-3H3/b10-6+ |
Clave InChI |
AJERVVHSERWGFL-UXBLZVDNSA-N |
SMILES isomérico |
CC(=C)C(CC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)OC)OO |
SMILES canónico |
CC(=C)C(CC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)OC)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



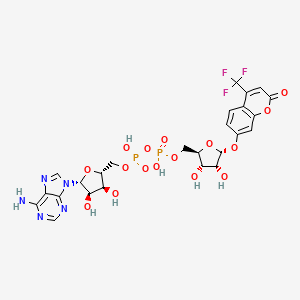
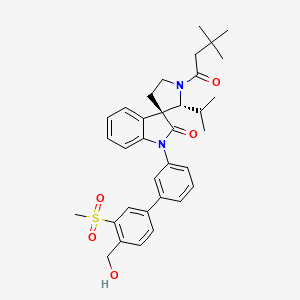
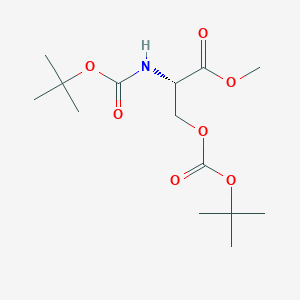
![6-{(1S)-1-[(2-amino-6-fluoroquinolin-3-yl)oxy]ethyl}-5-(1H-pyrazol-1-yl)pyridin-2(1H)-one](/img/structure/B12408619.png)
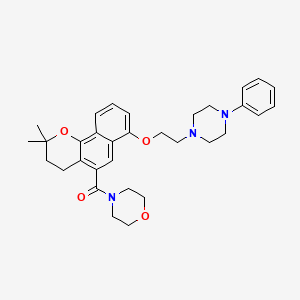
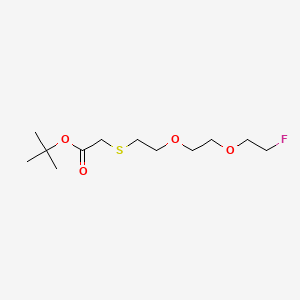
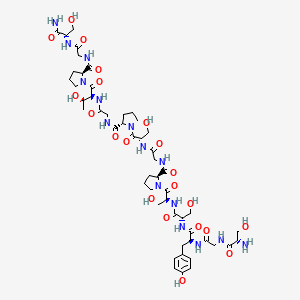

![Chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride](/img/structure/B12408635.png)
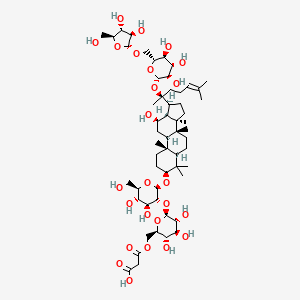
![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408645.png)


